2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-[4-(propan-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxadiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized by reacting an appropriate amine with a dihaloalkane.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the piperazine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Chemical Research: It can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, which can modulate neurological activity. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-: This compound shares the methoxyphenyl group but lacks the oxadiazole and piperazine moieties.
1-(4-Hydroxy-3-methoxyphenyl)-2-(methylamino)ethanone: This compound has a similar structure but includes a hydroxy group and a methylamino group instead of the oxadiazole and piperazine moieties.
Uniqueness
The uniqueness of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE lies in its combination of the methoxyphenyl group, oxadiazole ring, and piperazine moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H28N4O4 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-propan-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H28N4O4/c1-17(2)27-12-14-28(15-13-27)22(29)16-31-21-10-6-19(7-11-21)24-25-23(26-32-24)18-4-8-20(30-3)9-5-18/h4-11,17H,12-16H2,1-3H3 |
InChI Key |
FGMVPLHWLBDLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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